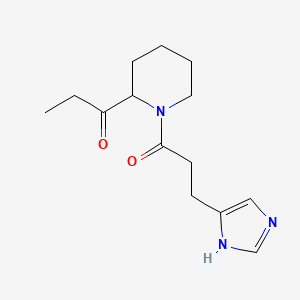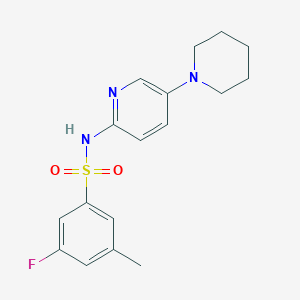
3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring, a carboxamide group at the 4-position, and a 2-cyclohexyloxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of pyridine derivatives followed by the introduction of the carboxamide group and the 2-cyclohexyloxyethyl substituent. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The carboxamide group can be introduced using reagents like carbonyldiimidazole (CDI) or other amide coupling agents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core and amide functionality but differ in the substituents attached to the pyridine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar bromine substitution but differ in the heterocyclic structure and substituents.
Uniqueness
3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide is unique due to the presence of the 2-cyclohexyloxyethyl substituent, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-bromo-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c15-13-10-16-7-6-12(13)14(18)17-8-9-19-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWBUXUCQLHISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCNC(=O)C2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]-7-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B6971366.png)
![2-[[4-(1-Methylpyrazol-4-yl)-4-oxobutanoyl]amino]cyclohexane-1-carboxamide](/img/structure/B6971382.png)
![2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B6971390.png)

![3-[4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B6971396.png)
![1-[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B6971409.png)
![N-tert-butyl-4-[5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carbonyl]piperazine-1-carboxamide](/img/structure/B6971417.png)
![N-ethyl-1-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B6971422.png)


![N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B6971443.png)
![(5-Tert-butylthiophen-2-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6971457.png)
![1-(2-Methyloxolan-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B6971458.png)
![(4-Fluoro-3-methoxyphenyl)-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6971463.png)
